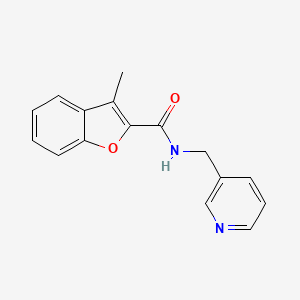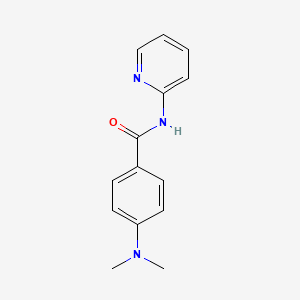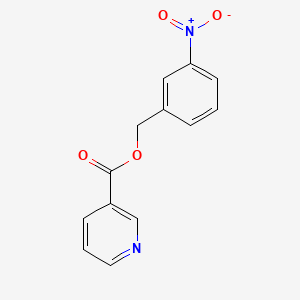![molecular formula C14H18N4O3 B5809860 N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)
N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EOM or EOM-AD, and it has been found to have a wide range of biochemical and physiological effects. In We will also list several future directions for research on this compound.
Wirkmechanismus
The mechanism of action of EOM is still not fully understood, but it is believed to involve the inhibition of several different cellular pathways. EOM has been found to inhibit the activity of several different enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These pathways are involved in several different cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
EOM has been found to have several different biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of several different diseases. EOM has also been found to have potent anti-cancer activity, and it has been shown to inhibit the growth of several different types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
EOM has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, which makes it an ideal candidate for high-throughput screening assays. EOM also has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, EOM also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, and it can be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on EOM. One promising direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, researchers could investigate the use of EOM as a tool for studying cellular pathways and processes, in order to gain a better understanding of how cells function.
Synthesemethoden
The synthesis of EOM involves the reaction of N-methyl-N-(4-methoxyphenyl) urea with ethyl chloroformate and 3-amino-5-methyl-1,2,4-oxadiazole in the presence of a base. The resulting product is then purified through recrystallization to obtain pure EOM. This synthesis method has been extensively studied and optimized, and it has been found to be a reliable and efficient way of producing EOM in large quantities.
Wissenschaftliche Forschungsanwendungen
EOM has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. EOM has been found to have potent anti-cancer activity, and it has been shown to inhibit the growth of several different types of cancer cells. EOM has also been found to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of several different diseases.
Eigenschaften
IUPAC Name |
3-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-4-15-14(19)18(2)9-12-16-13(17-21-12)10-5-7-11(20-3)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJSNMSQGCLQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)




![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)


